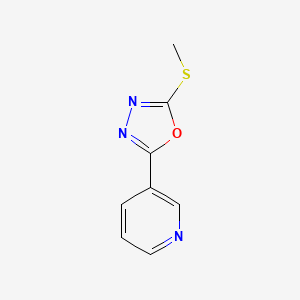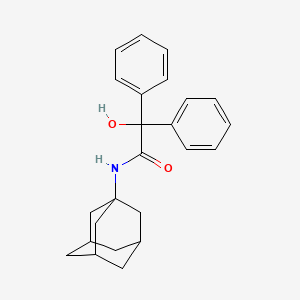![molecular formula C14H17NO5 B7541075 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as salicyl-2-hydroxy-5-oxo-3-(oxolan-2-yl)propanoate or SHO. In
Mecanismo De Acción
The mechanism of action of SHO is not fully understood. However, studies have shown that SHO can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. SHO can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
SHO has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. In addition, SHO has been shown to have antioxidant properties and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SHO is that it is relatively easy to synthesize using a variety of methods. It is also stable and can be stored for long periods of time. However, one limitation of SHO is that it can be expensive to produce in large quantities. In addition, more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are many future directions for research on SHO. One area of research is its potential as an anti-inflammatory agent. More studies are needed to understand its mechanism of action and potential applications in treating inflammatory diseases. Another area of research is its potential as an anti-cancer agent. More studies are needed to understand its mechanism of action and potential applications in treating cancer. In addition, more research is needed to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have anti-inflammatory and anti-cancer properties. While more research is needed to fully understand its mechanism of action and potential applications, SHO shows promise as a potential therapeutic agent for a variety of diseases.
Métodos De Síntesis
SHO can be synthesized using a variety of methods, including the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-hydroxy-3-(oxolan-2-yl)propan-1-amine. Another method involves the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-amino-3-(oxolan-2-yl)propan-1-ol. Both methods have been used successfully to synthesize SHO.
Aplicaciones Científicas De Investigación
SHO has been studied for its potential applications in scientific research. One area of research is its potential as an anti-inflammatory agent. Studies have shown that SHO can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Another area of research is its potential as an anti-cancer agent. Studies have shown that SHO can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-5-3-9(8-11(12)14(18)19)15-13(17)6-4-10-2-1-7-20-10/h3,5,8,10,16H,1-2,4,6-7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZXAHGUEBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)



![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)

![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)